2-(3,4-dimethoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
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Overview
Description
The compound contains several functional groups, including an amide group (-CONH2), an oxazepine ring (a seven-membered ring containing one nitrogen, one oxygen, and five carbon atoms), and two methoxy groups (-OCH3) attached to a phenyl ring . These functional groups could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the functional groups present. The amide group could participate in hydrogen bonding, the oxazepine ring could provide structural rigidity, and the methoxy groups could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of amides, oxazepines, and ethers . For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide groups and nonpolar methoxy groups could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Antitumor Activity
Several studies have focused on the synthesis of new compounds with potential antitumor activity. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity in vitro against various human tumor cell lines, revealing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain compounds showing significant potency compared to the positive control 5-FU (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
Research into compounds with analgesic and anti-inflammatory properties revealed that cyclocondensation of 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide led to enaminoamides displaying analgesic effects comparable to sodium metamizole. Several amides also showed anti-inflammatory effects in a carrageenan model (Yusov et al., 2019).
Antioxidant Activity
The antioxidant activity of compounds is another area of interest. Coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and showed significant antioxidant activity, suggesting the potential for these compounds in mitigating oxidative stress (Chkirate et al., 2019).
Future Directions
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-8-7-15(11-19(18)27-2)12-20(24)22-9-10-23-13-16-5-3-4-6-17(16)28-14-21(23)25/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLJBZIVNLKWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2CC3=CC=CC=C3OCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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